molecular formula C21H16ClNO2 B5796310 2-benzoyl-N-(2-chlorobenzyl)benzamide

2-benzoyl-N-(2-chlorobenzyl)benzamide

Cat. No. B5796310
M. Wt: 349.8 g/mol
InChI Key: POOLCZLEIBSGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzoyl-N-(2-chlorobenzyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and other properties.

Scientific Research Applications

2-benzoyl-N-(2-chlorobenzyl)benzamide has been used in various scientific research applications, including as a fluorescent probe for detecting metal ions and as a ligand for metal complexes. It has also been studied for its potential use in cancer treatment and as an antibacterial agent. Additionally, this compound has been used in the development of new materials for electronic and optical applications.

Mechanism of Action

The mechanism of action of 2-benzoyl-N-(2-chlorobenzyl)benzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in cancer cell growth or by inducing apoptosis in cancer cells. It has also been suggested that this compound may act by disrupting bacterial cell membranes or by inhibiting bacterial enzymes.
Biochemical and Physiological Effects
2-benzoyl-N-(2-chlorobenzyl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell death in cancer cells and can inhibit the growth of bacteria. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-benzoyl-N-(2-chlorobenzyl)benzamide in lab experiments is its versatility. This compound can be used in various scientific research applications, including as a fluorescent probe, ligand, and antibacterial agent. However, one limitation of using this compound is its potential toxicity. It is important to handle this compound with care and to use appropriate safety measures when working with it.

Future Directions

There are several future directions for research on 2-benzoyl-N-(2-chlorobenzyl)benzamide. One area of research is the development of new methods for synthesizing this compound with higher yields and purity. Another area of research is the investigation of the mechanism of action of this compound and its potential applications in cancer treatment and as an antibacterial agent. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other fields, such as electronics and materials science.
Conclusion
2-benzoyl-N-(2-chlorobenzyl)benzamide is a versatile compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of this compound.

Synthesis Methods

2-benzoyl-N-(2-chlorobenzyl)benzamide can be synthesized using different methods, including the reaction of 2-chlorobenzylamine with benzoyl chloride in the presence of a base or the reaction of 2-chlorobenzylamine with benzoyl isocyanate. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials used.

properties

IUPAC Name

2-benzoyl-N-[(2-chlorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO2/c22-19-13-7-4-10-16(19)14-23-21(25)18-12-6-5-11-17(18)20(24)15-8-2-1-3-9-15/h1-13H,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOLCZLEIBSGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzoyl-N-[(2-chlorophenyl)methyl]benzamide

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